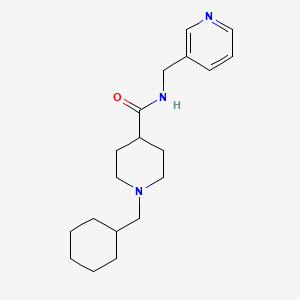
N-(3-chloro-2-pyridinyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-pyridinyl)-2-thiophenecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which plays a crucial role in the signaling pathways of cytokines involved in immune function. CP-690,550 has been shown to have potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
N-(3-chloro-2-pyridinyl)-2-thiophenecarboxamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream activation of signal transducer and activator of transcription (STAT) proteins, which are involved in the regulation of gene expression and immune cell function.
Biochemical and Physiological Effects:
This compound has been shown to have potent immunosuppressive effects both in vitro and in vivo. The compound inhibits T cell proliferation and cytokine production, and reduces the number of circulating T cells and B cells in animal models. This compound also reduces the infiltration of immune cells into inflamed tissues, leading to a reduction in inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-pyridinyl)-2-thiophenecarboxamide has several advantages for use in lab experiments. The compound is highly selective for JAK3, which reduces the potential for off-target effects. This compound is also orally bioavailable, which allows for easy administration in animal models. However, the compound has a relatively short half-life in vivo, which may limit its efficacy in certain applications.
Orientations Futures
N-(3-chloro-2-pyridinyl)-2-thiophenecarboxamide has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, further research is needed to fully understand the potential side effects and long-term safety of the compound. Future studies may also investigate the use of this compound in combination with other immunosuppressive agents, or in the treatment of other inflammatory conditions. Additionally, the development of more potent and selective JAK3 inhibitors may lead to improved therapeutic options for patients with autoimmune diseases.
Méthodes De Synthèse
N-(3-chloro-2-pyridinyl)-2-thiophenecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The key step in the synthesis involves the reaction of 3-chloro-2-pyridinecarboxylic acid with thiophene-2-carbonyl chloride in the presence of a base to yield the desired product.
Applications De Recherche Scientifique
N-(3-chloro-2-pyridinyl)-2-thiophenecarboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. The compound has been shown to be effective in reducing inflammation and immune cell activation in various animal models of autoimmune diseases.
Propriétés
IUPAC Name |
N-(3-chloropyridin-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2OS/c11-7-3-1-5-12-9(7)13-10(14)8-4-2-6-15-8/h1-6H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWCQAAGDUPLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)C2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5847748.png)
![3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5847764.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5847770.png)
![8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5847772.png)



![5-[1,2-dimethyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5847804.png)
![methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate](/img/structure/B5847821.png)
![methyl 3-{[(2,5-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5847827.png)
![1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5847833.png)
![N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B5847834.png)

![3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5847845.png)
